Ethyl (R)-4-(piperidin-2-yl)benzoate hydrochloride

Chiral resolution Stereospecific synthesis Enantioselective pharmacology

Researchers using racemic piperidinyl benzoate intermediates face unwanted chiral resolution steps and free base solubility limits. Ethyl (R)-4-(piperidin-2-yl)benzoate hydrochloride (CAS 2307737-09-1) eliminates these variables: • Defined (R)-stereochemistry at the piperidine 2-position avoids downstream chiral separation. • Hydrochloride salt form provides enhanced aqueous solubility for consistent in vitro assay exposure. • Ethyl ester occupies an intermediate lipophilicity position between methyl and tert-butyl analogs for systematic SAR. Supplied with full analytical characterization (NMR, HPLC).

Molecular Formula C14H20ClNO2
Molecular Weight 269.77
CAS No. 2307737-09-1
Cat. No. B2609711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (R)-4-(piperidin-2-yl)benzoate hydrochloride
CAS2307737-09-1
Molecular FormulaC14H20ClNO2
Molecular Weight269.77
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C2CCCCN2.Cl
InChIInChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-8-6-11(7-9-12)13-5-3-4-10-15-13;/h6-9,13,15H,2-5,10H2,1H3;1H/t13-;/m1./s1
InChIKeyAZMULAKKDFWOJZ-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (R)-4-(piperidin-2-yl)benzoate hydrochloride: Specifications and Procurement


Ethyl (R)-4-(piperidin-2-yl)benzoate hydrochloride (CAS 2307737-09-1) is a chiral piperidinyl benzoate ester salt with the molecular formula C14H20ClNO2 and a molecular weight of 269.77 g/mol [1]. This compound features a para-substituted benzoate ester moiety linked to an (R)-configured piperidine ring at the 2-position, supplied as the hydrochloride salt [1]. It is exclusively marketed as a research intermediate for medicinal chemistry and drug discovery applications, with multiple vendors providing analytical characterization including NMR and HPLC . The compound is classified as harmful/irritant under GHS hazard communication standards .

Stereochemical control

Single (R)-enantiomer hydrochloride supports consistent SAR without downstream chiral resolution

Salt form

Hydrochloride salt may enhance aqueous solubility and handling for biological assay workflows

Ester profile

Ethyl ester provides an intermediate lipophilicity profile for systematic ester-dependent SAR exploration

Ethyl (R)-4-(piperidin-2-yl)benzoate hydrochloride: Substitution Risks


In silico and empirical SAR studies on piperidinyl benzoate derivatives demonstrate that ester alkyl chain length (methyl vs. ethyl), piperidine ring positional isomerism (2-yl vs. 3-yl vs. 4-yl), stereochemistry (R vs. S enantiomer), and salt form (free base vs. hydrochloride) each independently alter physicochemical properties and biological interaction profiles [1][2]. Specifically, the (R)-enantiomer at the piperidine 2-position, combined with the para-substituted ethyl ester, defines a distinct spatial and electronic configuration relative to its (S)-counterpart and ortho/meta positional isomers [1]. Substitution with a different ester (e.g., methyl or tert-butyl) modifies lipophilicity, metabolic stability, and target-binding kinetics in ways that are not linearly predictable without explicit comparative data [2]. Consequently, procurement decisions based solely on 'piperidinyl benzoate' class membership risk introducing uncontrolled variables into synthetic pathways or biological assays.

Stereochemistry mismatch

(S)-enantiomer or racemate may shift target interaction profiles and confound SAR interpretation

Ester analog substitution

Methyl or tert-butyl ester alters lipophilicity and metabolic stability; SAR trends may not transfer linearly

Salt form discrepancy

Free base may reduce aqueous solubility and handling consistency compared with the hydrochloride salt

Ethyl (R)-4-(piperidin-2-yl)benzoate hydrochloride: Key Differentiators


Enantiomeric Purity: (R) vs. (S) and Racemate

The compound is supplied and characterized exclusively as the single (R)-enantiomer hydrochloride salt, with vendor-reported purity of 95% to 98% for the specified enantiomer. In contrast, the racemic mixture (CAS not specified) and the (S)-enantiomer (CAS 2256054-73-4) represent distinct chemical entities with differing three-dimensional geometries . No direct bioactivity data are available for the (R)-enantiomer; however, class-level SAR principles indicate that stereochemistry at the piperidine 2-position can produce divergent receptor-binding profiles in related benzoylpiperidine series [1].

Enantiomeric configuration
Class-level
Target: (R)-enantiomer hydrochloride; purity 95–98% vendor-specified
Comparator: (S)-enantiomer (CAS 2256054-73-4) or racemic mixture
Defined (R)-stereochemistry supports stereochemical consistency in SAR studies
Class-level SAR; direct bioactivity data not available
Chiral resolution Stereospecific synthesis Enantioselective pharmacology

Ester Chain Length: Ethyl vs. Methyl vs. tert-Butyl

The target compound bears an ethyl ester (C14H20ClNO2; MW 269.77) [1]. The closest commercially available analogs differ exclusively in the ester moiety: methyl ester (CAS 1213832-72-4; C13H18ClNO2; MW 255.74) [2] and tert-butyl ester (CAS 2548984-15-0; C16H24ClNO2; MW 297.82) [3]. No direct head-to-head biological data exist among these three esters. However, class-level SAR from benzoylpiperidine MAGL inhibitor studies demonstrates that ester modification (from methyl to tert-butyl) alters calculated lipophilicity (cLogP) and cellular permeability profiles, which in turn modulate compound exposure and target engagement [4]. The ethyl ester represents an intermediate lipophilicity between the more polar methyl and more lipophilic tert-butyl variants, offering a distinct physicochemical profile for SAR exploration.

Ester lipophilicity
Class-level
Target: Ethyl ester (MW 269.77)
Comparator: Methyl ester (MW 255.74) / tert-butyl ester (MW 297.82)
Ethyl ester occupies an intermediate lipophilicity window for systematic ester SAR
Class-level inference; no head-to-head comparative data
Lipophilicity Metabolic stability Pharmacokinetics Prodrug design

Salt Form: Hydrochloride vs. Free Base

The target compound is supplied exclusively as the hydrochloride salt (C14H20ClNO2) [1]. The corresponding free base (CAS 1388118-95-3; C14H19NO2; MW 233.31) lacks the chloride counterion . While no direct comparative solubility or stability data are publicly available for this specific compound pair, class-level pharmaceutical salt formation principles indicate that hydrochloride salts of piperidine-containing compounds typically exhibit increased aqueous solubility, improved crystallinity, and enhanced solid-state stability relative to their free base counterparts [2]. These properties directly impact compound handling, formulation consistency, and reproducibility in biological assays.

Salt form
Class-level
Target: Hydrochloride salt (MW 269.77)
Comparator: Free base (MW 233.31)
Hydrochloride salt may enhance aqueous solubility and assay reproducibility
Inferred from class-level salt formation principles
Salt selection Solubility Stability Crystallinity Formulation

Batch-Specific Analytical QC

Multiple vendors of this specific compound explicitly offer batch-specific analytical characterization including NMR, HPLC, and GC upon request . This level of documentation transparency enables verification of enantiomeric and chemical purity prior to experimental use. In contrast, many analog compounds (e.g., tert-butyl ester CAS 2548984-15-0 or positional isomers) are offered without explicit batch QC documentation promises or are distributed through channels that do not routinely provide such characterization . The availability of batch-specific QC data reduces the risk of experimental irreproducibility arising from undetected impurities, incorrect stereochemistry, or degradation products.

Batch analytical QC
Data to verify
Batch-specific NMR, HPLC, GC available upon request from select vendors; comparator analogs may lack documented QC
Vendor QC documentation reduces risk of undetected impurities or stereochemical errors
Vendor disclosure; verify QC availability before ordering
Quality control Analytical chemistry Batch reproducibility Procurement compliance

Price and Stock Availability vs. Analogs

Ethyl (R)-4-(piperidin-2-yl)benzoate hydrochloride is commercially available from multiple established vendors including Bidepharm (95% purity) , Leyan (98% purity) , and Apollo Scientific . Pricing data indicate a tiered cost structure: £202.00 for 250 mg and £605.00 for 1 g from Apollo Scientific (UK stock) , with alternative vendors offering competitive regional pricing. This compound occupies a specific availability and cost position relative to its analogs: the methyl ester analog (CAS 1213832-72-4) is more widely listed with generally lower price points, while the tert-butyl ester analog (CAS 2548984-15-0) is less commonly stocked and may require custom synthesis. The target compound represents an accessible intermediate tier in the piperidinyl benzoate ester series.

Procurement access
Context-dependent
Target: Multiple vendors; £202/250 mg, £605/1 g (Apollo); 95–98% purity
Comparator: Methyl ester: wider availability, generally lower cost; tert-butyl ester: limited stock
Intermediate cost and availability tier within the piperidinyl benzoate ester series
Pricing as of 2025; vendor-dependent
Supply chain Cost analysis Inventory management Specialty chemicals

Ethyl (R)-4-(piperidin-2-yl)benzoate hydrochloride: Recommended Applications


Chiral Building Block for Bioactive Piperidines

The compound's defined (R)-stereochemistry at the piperidine 2-position makes it suitable as a chiral intermediate in the synthesis of stereochemically precise drug candidates [1]. Unlike racemic mixtures, this single enantiomer avoids the need for downstream chiral resolution steps when stereochemistry must be controlled. The para-substituted benzoate ester scaffold is a privileged motif in medicinal chemistry, appearing in receptor modulators targeting GPCRs, ion channels, and enzymes [2].

SAR of Ester-Dependent Lipophilicity and Metabolic Stability

The ethyl ester of this compound occupies an intermediate position in the lipophilicity continuum between the more polar methyl ester (CAS 1213832-72-4) and the more lipophilic tert-butyl ester (CAS 2548984-15-0) . This property profile supports systematic structure-activity relationship studies where ester-dependent pharmacokinetic or target-engagement parameters are under investigation, without introducing confounding variables from stereochemical or positional isomerism.

Aqueous Assay Formulation with Hydrochloride Salt

The hydrochloride salt form provides enhanced aqueous solubility compared to the free base (CAS 1388118-95-3), facilitating dissolution in biological buffers for in vitro assays [3]. This property is advantageous when performing cell-based or biochemical assays where consistent compound exposure is critical, and where free base precipitation could introduce experimental variability.

Piperidinyl Benzoate Pharmacophore Scaffold

The piperidin-2-yl benzoate core is a recognized scaffold in drug discovery, with documented applications in GPCR ligand development and enzyme inhibitor design [2]. The compound serves as a key intermediate for further derivatization—including N-alkylation, amide coupling, or ester hydrolysis—to access diverse chemical space around this privileged structure [4].

Application
Selection Property
Validation Focus
Stereochemically controlled synthesis
(R)-enantiomer purity, defined configuration
Chiral HPLC/NMR identity confirmation
Ester-dependent SAR studies
Ethyl ester lipophilicity profile
Lipophilicity and metabolic stability comparison
Aqueous biological assay formulation
HCl salt aqueous solubility
Solubility and precipitation testing in assay media
Piperidinyl benzoate scaffold derivatization
Para-substituted benzoate ester handle
Chemical diversification scope (N-alkylation, amidation, hydrolysis)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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